molecular formula C10H10F3NO3 B1459751 Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS No. 1227579-55-6

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

Cat. No. B1459751
M. Wt: 249.19 g/mol
InChI Key: GWDVBEQZRHDKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate, also known as Ethyl-MTF, is an organic compound that belongs to the class of chemical compounds known as nitrocompounds. The Inchi Code for this compound is 1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is C10H10F3NO3. It has a molecular weight of 249.19 g/mol .

Scientific Research Applications

Biological Applications

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate, through its related compounds and derivatives, plays a role in biological systems and scientific research. For example, nicotinamide, an amide derivative of nicotinic acid, has been used in therapeutic applications and trials for preventing Type I diabetes mellitus. It's noteworthy that nicotinamide is considered a food additive rather than a drug, which has implications for its regulatory treatment and safety evaluation. The therapeutic index of nicotinamide is wide, although at very high doses, reversible hepatotoxicity has been reported in animals and humans. This insight into the safety and application of nicotinamide highlights the complex interplay between therapeutic potential and toxicity, which is a crucial consideration in scientific research and clinical applications (Knip et al., 2000).

Chemical and Environmental Applications

The chemical structure of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate, particularly the methoxy component, is relevant in the study of the fate of certain chemicals in the environment. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE aerobically have been identified, showcasing the chemical's interaction with environmental factors and its potential impact on ecological systems. The study of ETBE and its derivatives, which share structural similarities with Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate, illustrates the importance of understanding the environmental pathways and transformations of these compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDVBEQZRHDKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198650
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

CAS RN

1227579-55-6
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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